1-(N-Methylpiperidin-3-yl-methyl)piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 197.33 g/mol. This compound is categorized as a piperazine derivative, which are cyclic organic compounds that have significant applications in medicinal chemistry due to their ability to interact with various biological targets. The compound is known for its potential therapeutic properties and is often investigated in the context of drug development.
1-(N-Methylpiperidin-3-yl-methyl)piperazine falls under the classification of piperazine derivatives, which are characterized by their two nitrogen atoms within a six-membered ring. These compounds are often utilized in the development of psychoactive drugs, anti-depressants, and other therapeutic agents due to their structural versatility and ability to form complexes with neurotransmitter receptors.
The synthesis of 1-(N-Methylpiperidin-3-yl-methyl)piperazine can be achieved through several methods, often involving the reaction of piperazine derivatives with N-methylpiperidine. A common approach includes:
For example, one method involves the alkylation of piperazine with N-methylpiperidine under basic conditions, followed by purification steps including crystallization or chromatography to isolate the desired product .
The molecular structure of 1-(N-Methylpiperidin-3-yl-methyl)piperazine consists of a piperazine ring substituted with an N-methylpiperidine moiety. The structural formula can be represented as follows:
The compound features:
1-(N-Methylpiperidin-3-yl-methyl)piperazine can undergo various chemical reactions typical for amines and piperazines, including:
The reactivity of this compound is largely influenced by the nitrogen atoms within its structure, which can act as nucleophiles in various organic reactions .
The mechanism of action for 1-(N-Methylpiperidin-3-yl-methyl)piperazine is primarily related to its interaction with neurotransmitter systems in the brain. It is believed to modulate serotonin and dopamine receptors, which are critical targets for many psychoactive drugs.
Research indicates that compounds similar to 1-(N-Methylpiperidin-3-yl-methyl)piperazine exhibit affinity for serotonin receptors, potentially influencing mood and behavior . Specific studies may provide quantitative data on binding affinities and biological activity.
Relevant data regarding melting point, boiling point, and other physical constants may vary based on purity and specific synthesis methods employed .
1-(N-Methylpiperidin-3-yl-methyl)piperazine has several applications in scientific research:
The pharmaceutical utility of piperazine derivatives stems fundamentally from their three-dimensional topology and electronic properties. Piperazine exists in a chair conformation with nitrogen atoms positioned equatorially, creating an optimal spatial arrangement for molecular recognition. The 1-[(1-Methylpiperidin-3-yl)methyl]piperazine scaffold enhances these properties through its bicyclic hybrid structure, which introduces chiral centers at the piperidine C3 position and significantly influences binding to biological targets [2] [5]. This stereochemical complexity enables precise three-dimensional interactions with enzymes and receptors that simpler monocyclic analogs cannot achieve.
The linker methylation in this specific derivative plays crucial roles in both pharmacodynamics and pharmacokinetics:
Table 2: Structural Features and Physicochemical Properties of Piperazine Hybrids
Structural Feature | Functional Significance | Impact on Drug Properties |
---|---|---|
Piperazine nitrogens | Hydrogen bond acceptors/donors | Enhanced target binding affinity |
Piperidine N-methylation | Reduced basicity of adjacent nitrogen | Improved blood-brain barrier penetration |
Methylene bridge | Conformational flexibility | Adaptation to diverse binding pockets |
Chiral center at C3 | Stereoselective target recognition | Potential for optimized therapeutic index |
Multicomponent reactions (MCRs) have emerged as powerful synthetic tools for constructing complex piperazine derivatives. Contemporary methodologies enable single-pot assembly of highly substituted variants through cascade reactions involving formaldehyde, primary amines, and benzofuran derivatives, significantly expanding accessible chemical space [7]. These advances facilitate the creation of derivatives like 1-[(1-Methylpiperidin-3-yl)methyl]piperazine with previously inaccessible substitution patterns critical for probing new biological targets. The electron-donating capacity of the piperazine nitrogens further enables salt bridge formation with acidic residues in target proteins, a feature exploited in kinase inhibitors and GPCR-targeted therapeutics [2].
The therapeutic application of piperazine-containing compounds has undergone substantial evolution since the mid-20th century. Early development focused on monocyclic piperazines with simple aromatic substitutions, primarily targeting neurological disorders. The structural progression toward bicyclic hybrids emerged as medicinal chemists recognized the enhanced blood-brain barrier permeability afforded by N-methylpiperidine components [8]. This advancement coincided with crystallographic studies revealing the importance of three-dimensionality in CNS drug-receptor interactions, prompting exploration of stereochemically complex scaffolds like 1-[(1-Methylpiperidin-3-yl)methyl]piperazine [5].
The oncology therapeutic landscape witnessed particularly significant advances through piperazine hybrid utilization:
Table 3: Historical Milestones in Piperazine-Piperidine Hybrid Development
Time Period | Therapeutic Focus | Representative Advances |
---|---|---|
1950-1970 | CNS therapeutics | First-generation piperazine-based anxiolytics and antidepressants |
1980-2000 | Antipsychotics | Haloperidol derivatives exploiting piperazine for D~2~ receptor binding |
2005-2010 | Kinase inhibitor optimization | Piperazine linker integration in CDK inhibitor prototypes |
2011-2015 | Targeted cancer therapy | FDA approval of Palbociclib (2015) with piperazine-based solvent-targeting component |
2016-Present | Epigenetic targets | Piperazine-containing PRMT5 inhibitors in clinical development |
Synthetic methodologies for these hybrids have evolved substantially, transitioning from linear sequences requiring multiple protection/deprotection steps to streamlined approaches. Contemporary routes to 1-[(1-Methylpiperidin-3-yl)methyl]piperazine derivatives employ reductive amination or nucleophilic displacement strategies starting from N-methylpiperidinone precursors [5] [7]. The discovery chemistry route for Palbociclib exemplifies this progression – initial SNAr reactions with 38% yields were replaced by transition metal-free couplings using lithium bis(trimethylsilyl)amide (LiHMDS), achieving superior efficiency and scalability [2]. This synthetic evolution directly enabled exploration of previously inaccessible chemical space around the bicyclic amine pharmacophore.
The emergence of polypharmacology paradigms has positioned 1-[(1-Methylpiperidin-3-yl)methyl]piperazine as a privileged scaffold for designing multitarget therapeutics. Computational analyses reveal that this scaffold occupies a distinct chemical space characterized by optimal three-dimensionality (fractional sphericality >0.8) and balanced hydrophilic-lipophilic properties (cLogP 1.5-2.5), enabling simultaneous engagement of structurally diverse targets [6] [7]. Molecular dynamics simulations demonstrate that the methylene bridge between piperidine and piperazine rings provides sufficient flexibility for conformational adaptation to distinct binding sites while maintaining sufficient rigidity for selective target engagement.
The theoretical basis for multitarget applications involves several key frameworks:
Table 4: Computational Profiles of Bicyclic Amine Scaffolds in Multitarget Drug Design
Computational Parameter | Value Range | Therapeutic Implications |
---|---|---|
Polar surface area (PSA) | 15-25 Ų | Balanced membrane permeability and solubility |
Molecular weight | 250-350 Da | Compliance with CNS drug space parameters |
Fractional sphericality | 0.75-0.85 | Enhanced target discrimination capabilities |
Rotatable bonds | 3-5 | Optimal balance between flexibility and rigidity |
The pan-PPAR agonist design paradigm exemplifies these principles. Piperazine hybrids like compound 12 (C~10~H~21~N~3~ core) demonstrate well-balanced agonism across PPARα (EC~50~ = 0.7 μM), PPARδ (EC~50~ = 0.7 μM), and PPARγ (EC~50~ = 1.8 μM) subtypes through differential side chain presentation from the piperazine nitrogen [6]. Docking studies reveal that the protonated piperazine nitrogen forms critical salt bridges with Glu291 in PPARγ while hydrophobic substituents engage the ligand-binding domain. Similarly, in PRMT5 inhibitors, the piperazine component simultaneously occupies the S-adenosylmethionine (SAM) binding pocket and substrate peptide binding cleft, with the terminal nitrogen forming a crucial interaction with Glu392 that enhances binding kinetics [3]. These examples validate the theoretical frameworks positioning bicyclic amines as multitarget enablers with superior target engagement capabilities compared to planar scaffolds.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7